molecular formula C12H12Cl6 B11947972 1,9,10,11,12,12-Hexachlorotricyclo(7.2.1.02,8)dodec-10-ene CAS No. 13756-64-4

1,9,10,11,12,12-Hexachlorotricyclo(7.2.1.02,8)dodec-10-ene

Cat. No.: B11947972
CAS No.: 13756-64-4
M. Wt: 368.9 g/mol
InChI Key: HQYVDLQNJILNTR-UHFFFAOYSA-N
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Description

1,9,10,11,12,12-Hexachlorotricyclo(72102,8)dodec-10-ene is a complex organic compound with the molecular formula C12H12Cl6 It is characterized by its tricyclic structure and the presence of six chlorine atoms, making it a highly chlorinated compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,9,10,11,12,12-Hexachlorotricyclo(7.2.1.02,8)dodec-10-ene typically involves multiple steps, starting from simpler organic molecules. One common method involves the chlorination of a tricyclic precursor under controlled conditions. The reaction is usually carried out in the presence of a chlorinating agent such as chlorine gas or a chlorinating reagent like thionyl chloride. The reaction conditions, including temperature and solvent, are carefully controlled to ensure the selective chlorination of the desired positions on the tricyclic ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to control the reaction parameters. The purity of the final product is ensured through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,9,10,11,12,12-Hexachlorotricyclo(7.2.1.02,8)dodec-10-ene can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the removal of chlorine atoms and the formation of less chlorinated derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated ketones or carboxylic acids, while reduction can produce partially dechlorinated tricyclic compounds.

Scientific Research Applications

1,9,10,11,12,12-Hexachlorotricyclo(7.2.1.02,8)dodec-10-ene has several applications in scientific research:

    Chemistry: Used as a model compound to study the effects of chlorination on tricyclic structures and to develop new synthetic methodologies.

    Biology: Investigated for its potential biological activity, including its effects on enzyme function and cellular processes.

    Medicine: Explored for its potential use as a lead compound in the development of new pharmaceuticals, particularly those targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1,9,10,11,12,12-Hexachlorotricyclo(7.2.1.02,8)dodec-10-ene involves its interaction with specific molecular targets. The highly chlorinated structure allows it to interact with enzymes and proteins, potentially inhibiting their function. The compound may also disrupt cellular membranes due to its lipophilic nature, leading to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,9,10,11,12,12-Hexachloro-4,6-dioxa-5-thiatricyclo(7.2.1.02,8)dodec-10-ene 5,5-dioxide: A similar compound with additional oxygen and sulfur atoms in its structure.

    1,9,10,11,12,12-Hexachloro-5-oxatetracyclo(7.2.1.02,8.04,6)dodec-10-ene: Another related compound with an oxygen atom incorporated into the tricyclic ring.

Uniqueness

1,9,10,11,12,12-Hexachlorotricyclo(72102,8)dodec-10-ene is unique due to its specific tricyclic structure and the high degree of chlorination

Properties

CAS No.

13756-64-4

Molecular Formula

C12H12Cl6

Molecular Weight

368.9 g/mol

IUPAC Name

1,9,10,11,12,12-hexachlorotricyclo[7.2.1.02,8]dodec-10-ene

InChI

InChI=1S/C12H12Cl6/c13-8-9(14)11(16)7-5-3-1-2-4-6(7)10(8,15)12(11,17)18/h6-7H,1-5H2

InChI Key

HQYVDLQNJILNTR-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(CC1)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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